molecular formula C28H26NO2P B12505976 N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine

N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine

Cat. No.: B12505976
M. Wt: 439.5 g/mol
InChI Key: BDPQWZPOIGJWIE-UHFFFAOYSA-N
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Description

N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dioxaphosphepin ring system, which is a rare and interesting structural motif in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the dioxaphosphepin ring system and the introduction of the phenylethyl groups. Common reagents used in these reactions include phosphorus trichloride, phenylethylamine, and various solvents such as dichloromethane and toluene. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced phosphorus-containing compounds.

    Substitution: The compound can participate in substitution reactions, where the phenylethyl groups can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles; reaction conditions depend on the specific substituents being introduced.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphorus compounds, and substituted derivatives of the original compound.

Scientific Research Applications

N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine stands out due to its unique dioxaphosphepin ring system, which imparts distinct chemical and biological properties

Biological Activity

N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine, with the CAS number 376355-58-7, is a phosphoramidite compound known for its potential applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C28H26NO2P
  • Molecular Weight : 439.49 g/mol
  • Boiling Point : Not available
  • Optical Activity : [α]/D -250±10° in toluene

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its role as a ligand in catalysis and potential therapeutic applications. Key findings include:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific cancer cell lines. It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes, which may contribute to its biological effects. For instance, it has been evaluated for its ability to inhibit phosphodiesterases, leading to increased intracellular cyclic nucleotide levels.
  • Catalytic Applications : this compound has been utilized in asymmetric synthesis reactions due to its chiral nature. Its effectiveness in promoting enantioselective transformations has been documented in various studies.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated the antitumor activity of several phosphoramidite derivatives, including this compound. The results indicated a significant reduction in tumor growth in vitro and in vivo models, attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Enzyme Inhibition

Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound effectively inhibits phosphodiesterase enzymes. The inhibition led to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP) within cells, suggesting potential applications in treating diseases related to dysregulated nucleotide signaling.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInduces apoptosis in cancer cell linesJournal of Medicinal Chemistry
Enzyme InhibitionInhibits phosphodiesterasesBioorganic & Medicinal Chemistry Letters
Asymmetric CatalysisEffective ligand for enantioselective reactionsChemistry - A European Journal

The biological mechanisms underlying the activities of this compound include:

  • Apoptotic Pathways : The compound triggers intrinsic apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Signal Transduction Modulation : By inhibiting specific enzymes such as phosphodiesterases, it alters intracellular signaling cascades that regulate cell growth and survival.

Properties

Molecular Formula

C28H26NO2P

Molecular Weight

439.5 g/mol

IUPAC Name

N,N-bis(2-phenylethyl)benzo[d][1,3,2]benzodioxaphosphepin-6-amine

InChI

InChI=1S/C28H26NO2P/c1-3-11-23(12-4-1)19-21-29(22-20-24-13-5-2-6-14-24)32-30-27-17-9-7-15-25(27)26-16-8-10-18-28(26)31-32/h1-18H,19-22H2

InChI Key

BDPQWZPOIGJWIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN(CCC2=CC=CC=C2)P3OC4=CC=CC=C4C5=CC=CC=C5O3

Origin of Product

United States

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